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Part 1: Chemical Identity & Physicochemical
Properties
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Compound of Interest

Compound Name: Methyl 2-Bromo-5-chlorobenzoate
CAS No.: 27007-53-0
Cat. No.: B1362421
Get Quote
. J

The molecular weight of Methyl 2-Bromo-5-chlorobenzoate is not a single static number; it is
defined by the isotopic distributions of Bromine and Chlorine.[1] For high-resolution mass
spectrometry (HRMS) and precise stoichiometric calculations, researchers must distinguish
between the Average Molecular Weight and the Monoisotopic Mass.

Table 1: Key Physicochemical Data
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Property Value Notes

Methyl 2-bromo-5-

UPAC Name chlorobenzoate

CAS Number 27007-53-0

Molecular Formula CsHsBIrClO:2

Average Molecular Weight 249.49 g/mol Used for bulk stoichiometry
Monoisotopic Mass 247.92397 Da Based on 7°Br and 35Cl
Physical State Solid (Low Melting Point)

Melting Point 39.0-43.0°C Requires cool storage (<15°C)
Solubility Methanol, Ethyl Acetate, DCM Hydrophobic ester moiety

Deep Dive: Isotopic Mass Distribution

The presence of Bromine (7°Br/81Br = 1:[1][2][3][4]1) and Chlorine (3°CI/?’Cl = 3:[1][2]1) creates
a distinct "fingerprint” in mass spectrometry.[1] This is a self-validating feature: the molecular
ion cluster will not be a single peak but a predictable pattern.

e M (248): Contains 7°Br + 3°Cl
e M+2 (250): Contains (31Br + 3>Cl) OR (7°Br + 37Cl)
e M+4 (252): Contains 8Br + 3’Cl

The following diagram illustrates the logical probability of these isotopic combinations, essential
for confirming product identity in LC-MS workflows.
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Peak M+2 (m/z ~250)
(81Br+35Cl) + (79Br+37Cl)

Relative Abundance: ~130%

Chlorine Isotopes
35CI (75.8%) / 37Cl (24.2%)

Peak M (m/z ~248)
79Br + 35CI

Methyl 2-Bromo-5-chlorobenzoate Relative Abundance: 100%

(C8H6BrCIO2)

Bromine Isotopes
79Br (50.7%) / 81Br (49.3%)

Peak M+4 (m/z ~252)

81Br + 37Cl
Relative Abundance: ~30%

Click to download full resolution via product page

Figure 1: Isotopic fractionation logic for Mass Spectrometry validation. The M+2 peak is often
the most intense due to the combined probabilities of 8Br and 37Cl.

Part 2: Synthetic Pathways

The synthesis of Methyl 2-Bromo-5-chlorobenzoate typically proceeds via the esterification of
its acid precursor, 5-bromo-2-chlorobenzoic acid. The acid itself is synthesized via the
regioselective bromination of 2-chlorobenzoic acid.

Protocol: Two-Step Synthesis from 2-Chlorobenzoic
Acid[7]

Step 1: Bromination (Synthesis of Acid Precursor)[5]
* Reagents: 2-Chlorobenzoic acid, N-Bromosuccinimide (NBS), H2SOa (catalyst/solvent).[6]

* Mechanism: Electrophilic aromatic substitution. The carboxyl group directs meta, but the
strong ortho/para directing effect of the Chlorine atom dominates, directing the Bromine to

the position para to the Chlorine (position 5).

¢ Procedure:
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Dissolve 2-chlorobenzoic acid in concentrated H2SOa4 at 10-30°C.

[e]

o

Add NBS portion-wise (exothermic).

Stir for 2 hours.

[¢]

[¢]

Quench in ice water to precipitate 5-bromo-2-chlorobenzoic acid.[6]

[e]

Yield: ~85%.
Step 2: Methyl Esterification

e Reagents: 5-bromo-2-chlorobenzoic acid, Methanol (MeOH), Thionyl Chloride (SOCIz2) or
H2S0Oa.

e Mechanism: Fischer Esterification.

e Procedure:

[e]

Suspend 5-bromo-2-chlorobenzoic acid in excess anhydrous Methanol.

o

Add catalytic H2SOa4 or dropwise SOCIz at 0°C.

[¢]

Reflux for 4—-6 hours (monitor by TLC).

[e]

Concentrate solvent, neutralize with NaHCOs, and extract with Ethyl Acetate.[7]

[e]

Purification: Recrystallization from MeOH/Water if necessary.
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Figure 2: Synthetic workflow from commercially available starting materials to the methyl ester.

Part 3: Applications in Drug Discovery

This compound serves as a "switchable" scaffold. The difference in reactivity between the Aryl-
Bromide and Aryl-Chloride bonds allows for sequential cross-coupling.

o Selective Suzuki Coupling: The C-Br bond is weaker and more reactive than the C-Cl bond.
Palladium catalysts (e.g., Pd(dppf)Cl2) will preferentially insert at the C-Br position, allowing
researchers to attach a specific R-group at position 2 while leaving the Chlorine at position 5
intact for later modification.
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e SGLT-2 Inhibitors: It is a known building block for gliflozin-class drugs (e.g., Dapagliflozin),
used to construct the distal aryl ring systems that fit into the sodium-glucose cotransporter
active site.

Part 4: Analytical Characterization

To validate the integrity of Methyl 2-Bromo-5-chlorobenzoate, the following spectral features
must be confirmed.

1. *H-NMR (Predicted, CDCls, 400 MHz)

0 3.95 ppm (s, 3H): Methyl ester protons (-COOCHS3).

0 7.35 ppm (d, 1H): Aromatic proton at C4 (ortho to CI, meta to Br).

d 7.55 ppm (dd, 1H): Aromatic proton at C3 (ortho to Br).

0 7.90 ppm (d, 1H): Aromatic proton at C6 (ortho to Carbonyl).
o Note: The desheilding effect of the ester shifts the C6 proton downfield.

2. Safety & Handling (GHS)

Signal Word: Warning

Hazard Statements:

o H315: Causes skin irritation.[8]

o H319: Causes serious eye irritation.[8]

Storage: Store in a cool, dry place (<15°C). The low melting point (39-43°C) means it can
fuse into a solid block if stored in a warm lab environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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